Z-Tyr-phe-OH

Description

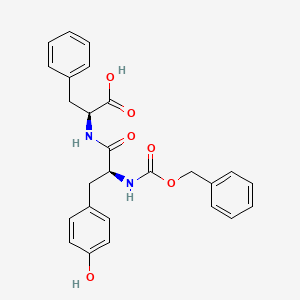

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O6/c29-21-13-11-19(12-14-21)15-22(28-26(33)34-17-20-9-5-2-6-10-20)24(30)27-23(25(31)32)16-18-7-3-1-4-8-18/h1-14,22-23,29H,15-17H2,(H,27,30)(H,28,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBIPIZMVNYBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318661 | |

| Record name | N-[(Benzyloxy)carbonyl]tyrosylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63023-95-0 | |

| Record name | NSC333728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)carbonyl]tyrosylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Z Tyr Phe Oh

Chemical Synthesis Pathways for Dipeptides

Chemical synthesis of dipeptides like Z-Tyr-phe-OH primarily relies on the formation of a peptide bond between two amino acids, where one has a protected amino group and the other a protected carboxyl group. The benzyloxycarbonyl (Z) group is a commonly used protecting group for the N-terminus in solution-phase synthesis. peptide.comekb.eg

Solution-Phase Peptide Synthesis Protocols

Solution-phase peptide synthesis (SPPS) is a classical and versatile method for preparing dipeptides and longer peptides. ekb.eg In this approach, the protected amino acids are coupled in a suitable organic solvent. The synthesis of this compound would typically involve the reaction of N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH) with an L-phenylalanine derivative where the carboxyl group is protected, often as an ester (e.g., Phe-OMe or Phe-OBn). Following the coupling reaction, the C-terminal protecting group is selectively removed to yield the final product, this compound.

A key aspect of this process is the activation of the carboxylic acid group of Z-Tyr-OH to facilitate the nucleophilic attack by the amino group of the phenylalanine ester. This is achieved using various coupling reagents. The general steps involve:

Protection of the N-terminus of tyrosine with a benzyloxycarbonyl (Z) group.

Protection of the C-terminus of phenylalanine, typically as a methyl or benzyl (B1604629) ester.

Coupling of the two protected amino acids in a suitable solvent using a coupling reagent.

Deprotection of the C-terminal ester of the resulting dipeptide to yield this compound.

The Group-Assisted Purification (GAP) strategy offers a modern approach to solution-phase synthesis that avoids traditional purification methods like chromatography. nih.gov This method utilizes a protecting group that facilitates purification by simple washing procedures. nih.gov

Advanced Coupling Reagents and Activation Strategies

The efficiency and success of peptide bond formation, both in solution and on solid phase, heavily depend on the choice of coupling reagents. These reagents activate the carboxyl group of the N-protected amino acid, making it more susceptible to nucleophilic attack.

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to minimize side reactions and racemization. nih.govcsic.es

Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient and widely used in modern peptide synthesis. nih.gov More recent developments include TOMBU and COMBU, which are derived from Oxyma-B and have shown good performance in reducing racemization. nih.gov

Phosphonium Salts: BOP and PyBOP are examples of effective phosphonium-based coupling reagents.

Other Reagents: Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a green coupling reagent for solution-phase synthesis. rsc.org

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC | Often used with additives (HOBt, OxymaPure) to suppress racemization. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, TOMBU, COMBU | Highly efficient, fast reaction times, and reduced side reactions. nih.gov |

| Phosphonium Salts | BOP, PyBOP | Effective for difficult couplings. |

| Other | T3P® | A "green" reagent suitable for solution-phase synthesis. rsc.org |

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. mdpi.comd-nb.info This approach is particularly valuable for producing peptides with high stereochemical purity, as enzymes can distinguish between different stereoisomers.

Enzyme-Catalyzed Peptide Bond Formation for this compound Precursors

Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions. rsc.org This can be achieved through either thermodynamically or kinetically controlled synthesis. mdpi.com

In a kinetically controlled approach, an activated ester of the N-protected amino acid (e.g., Z-Tyr-OMe) is used as the acyl donor. The enzyme facilitates the aminolysis of this ester by the C-terminal amino acid (phenylalanine), leading to the formation of the dipeptide. Enzymes like thermolysin, chymotrypsin (B1334515), and papain are commonly employed for this purpose. rsc.orgresearchgate.netnih.gov For instance, thermolysin has a broad specificity and can catalyze peptide bond formation between various protected amino acids. rsc.org

Optimization of Biocatalytic Reaction Conditions

The efficiency of enzyme-catalyzed peptide synthesis is highly dependent on the reaction conditions. nih.govmdpi.comkubikat.org Key parameters that require optimization include:

Enzyme Selection: The choice of enzyme is critical and depends on the specific amino acid residues to be coupled. mdpi.com

Solvent System: The reaction medium significantly influences enzyme activity and the position of the equilibrium between synthesis and hydrolysis. Often, aqueous-organic co-solvent systems or low-water environments are used to favor synthesis. researchgate.net

pH: The pH of the reaction medium affects the ionization state of the substrates and the enzyme's active site, thereby influencing catalytic activity. nih.gov

Temperature: Temperature affects the reaction rate and enzyme stability.

Substrate Concentration: The concentrations of the acyl donor and nucleophile can impact the reaction yield and rate. nih.gov

Recent research has focused on developing whole-cell biocatalysts and utilizing immobilized enzymes to improve the efficiency and recyclability of the biocatalyst. nih.govmdpi.com

| Parameter | Influence on Synthesis | Example Optimization Strategy |

|---|---|---|

| Enzyme | Determines substrate specificity and reaction rate. | Screening different proteases (e.g., thermolysin, papain) for optimal activity. rsc.orgnih.gov |

| Solvent | Shifts the equilibrium towards synthesis over hydrolysis. | Using aqueous-organic co-solvents (e.g., acetonitrile (B52724)/buffer) or low-water systems. researchgate.net |

| pH | Affects enzyme activity and substrate ionization. | Maintaining an optimal pH, often in the alkaline range, to favor aminolysis. nih.gov |

| Temperature | Impacts reaction rate and enzyme stability. | Conducting the reaction at a temperature that balances high activity with long-term enzyme stability. |

Regioselective Modification and Functionalization Strategies

Regioselective modification of this compound allows for the precise chemical alteration of a specific site on the molecule, which is essential for creating functional derivatives. The primary targets for such modifications are the aromatic side chains of tyrosine and phenylalanine. The phenolic hydroxyl group of tyrosine makes its ring more activated and thus more susceptible to electrophilic substitution and other modifications compared to the less reactive phenyl ring of phenylalanine. nih.govrsc.org

Advanced synthetic methods enable functionalization at specific positions on these aromatic rings. For instance, palladium-catalyzed reactions, utilizing a removable directing group like 2-pyridyloxy, can achieve site-selective C-H acetoxylation on the tyrosine ring within a peptide context. d-nb.infoehu.es This strategy allows for controlled mono- or di-functionalization, providing a pathway to L-DOPA peptidomimetics after cleavage of the directing group. d-nb.infoehu.es Similarly, rhodium-catalyzed reactions can be used for the regioselective functionalization of tyrosine residues with maleimides, even in the late stages of peptide synthesis. acs.org Such precise control is vital for building complex molecular architectures with specific functions.

Post-synthetic modification involves the chemical alteration of the this compound dipeptide after its initial assembly. This approach is widely used to attach various research probes, such as fluorescent labels, biotin (B1667282) tags, or cross-linking agents, to study molecular interactions and biological processes. The tyrosine residue is a particularly attractive target for these modifications.

Several methods have been developed for the selective labeling of tyrosine. jst.go.jp One common approach involves the use of diazonium reagents, which react with the activated phenol (B47542) ring of tyrosine to form stable azo-adducts. rsc.org This reaction can be used to attach fluorophores or other probes. arizona.eduresearchgate.net For example, triazabutadiene-based reagents can be activated under mild acidic conditions or by photo-irradiation to generate a reactive diazonium species in situ, enabling the attachment of a coumarin (B35378) fluorophore to a tyrosine residue. arizona.eduresearchgate.net Another powerful technique is the horseradish peroxidase (HRP)-catalyzed tyrosine click reaction, which allows for the efficient functionalization of tyrosine residues with minimal oxidative damage to the peptide. jst.go.jp

These labeling strategies are instrumental in creating tools for a wide range of applications, from fluorescence imaging in cells to studying protein-protein interactions. rsc.org

Table 1: Examples of Post-Synthetic Modification Reactions for Attaching Research Probes

| Modification Reaction | Target Residue | Reagents/Catalyst | Probe/Functionality Introduced | Reference |

|---|---|---|---|---|

| Azo-Coupling | Tyrosine | Diazonium Salts (e.g., from Triazabutadienes) | Fluorophores (e.g., Coumarin) | rsc.orgarizona.eduresearchgate.net |

| Mannich-type Reaction | Tyrosine | Aldehyde + Substituted Aniline | Fluorophores, Synthetic Peptides | rsc.org |

| HRP-Catalyzed Tyrosine Click | Tyrosine | Horseradish Peroxidase (HRP) + H₂O₂ | Biotin, Fluorophores, other tags | jst.go.jp |

| Palladium-Catalyzed C-H Acetoxylation | Tyrosine | Pd(OAc)₂ + Directing Group (e.g., 2-pyridyloxy) | Acetoxy group (precursor to L-DOPA) | d-nb.infoehu.es |

| Rhodium-Catalyzed Annulation | Tyrosine | [Cp*RhCl₂]₂/Cu(OAc)₂·H₂O + Alkyne | Oxepine Heterocycle | nih.gov |

The creation of this compound analogues through the incorporation of unnatural amino acids is a powerful strategy to modulate the peptide's biological and chemical properties. qyaobio.com This is typically achieved during the peptide synthesis process by substituting one of the natural amino acids with a synthetic, non-proteinogenic counterpart. These modifications can enhance stability against enzymatic degradation, improve receptor binding affinity, or introduce novel functionalities for further chemical manipulation. qyaobio.com

A wide variety of unnatural analogues for both phenylalanine and tyrosine are available for peptide synthesis. anaspec.com For instance, phenylalanine can be replaced with residues like p-benzoyl-L-phenylalanine, which can act as a photoreactive cross-linker, or various fluorinated phenylalanines, which can serve as NMR probes. google.com Similarly, tyrosine can be substituted with analogues such as O-methyl-L-tyrosine to prevent phosphorylation or p-azido-L-phenylalanine to introduce a "clickable" handle for bioorthogonal conjugation. google.comnih.gov The synthesis of endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) in place of the natural phenylalanine demonstrates how such substitutions can enforce specific conformational constraints, which is crucial for studying structure-activity relationships. nih.gov

The ability to incorporate these residues allows for the rational design of this compound analogues with fine-tuned characteristics for specific research applications, from drug development to protein engineering. qyaobio.comrsc.org

Table 2: Examples of Unnatural Amino Acids for this compound Analogue Synthesis

| Unnatural Amino Acid | Natural Residue Replaced | Potential Application/Modified Property | Reference |

|---|---|---|---|

| p-Benzoyl-L-phenylalanine | Phenylalanine | Photoreactive cross-linking | google.com |

| p-Azido-L-phenylalanine | Phenylalanine | Bioorthogonal "click" chemistry handle | google.comnih.gov |

| (Z)-α,β-didehydro-phenylalanine (ΔZPhe) | Phenylalanine | Introduces conformational constraints | nih.gov |

| O-Methyl-L-tyrosine | Tyrosine | Blocks phosphorylation, alters H-bonding | google.com |

| L-DOPA | Tyrosine | Introduces catechol group for adhesion/redox activity | google.com |

| p-Iodo-phenylalanine | Phenylalanine | Heavy atom for X-ray crystallography, cross-coupling handle | google.com |

| 3-Nitrotyrosine | Tyrosine | Mimics post-translational modification, fluorescence quencher | nih.gov |

Biochemical Interactions and Mechanistic Elucidation of Z Tyr Phe Oh

Enzymatic Substrate and Inhibitor Characterization

The dipeptide Z-Tyr-phe-OH serves as a valuable tool in biochemical research for characterizing the activity and specificity of various enzymes. Its structure, featuring a benzyloxycarbonyl (Z) protecting group at the N-terminus of a tyrosine residue followed by a phenylalanine residue, makes it a substrate for several classes of proteases.

Interactions with Proteases and Peptidases

Substrate Specificity Profiling for Serine Proteases (e.g., Chymotrypsin-like Proteases)

Chymotrypsin (B1334515), a serine protease, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine. libretexts.orgbeilstein-journals.orgnih.gov The presence of phenylalanine at the P1 position (the amino acid contributing the carboxyl group to the scissile bond) makes this compound a suitable substrate for chymotrypsin-like proteases. researchgate.netnih.gov The specificity of these enzymes is largely dictated by the S1 binding pocket, which in chymotrypsin is hydrophobic and can accommodate the aromatic side chains of residues like phenylalanine and tyrosine. libretexts.orgnih.gov Studies have shown that while hydrophobicity is a key factor, the aromaticity and the structural expanse of the amino acid residue in the substrate also significantly influence the substrate specificity of chymotrypsin. researchgate.net For instance, chymotrypsin exhibits high specificity for substrates containing phenylalanine. researchgate.net The activity of chymotrypsin-like proteases can be influenced by the amino acid at the P2 position as well. beilstein-journals.org

Mechanistic Studies with Metallo-proteases (e.g., Thermolysin, Carboxypeptidase Z)

This compound and similar peptides are also utilized in studies involving metalloproteases. Thermolysin, a zinc-dependent metalloendopeptidase, shows a preference for cleaving peptide bonds on the N-terminal side of large hydrophobic residues like phenylalanine, leucine (B10760876), and tyrosine. beilstein-journals.orgtrinity.edu The enzyme's primary specificity is for hydrophobic amino acids as the donors of the carboxyl group in the peptide bond. pnas.org The rate of thermolysin-catalyzed synthesis is significantly influenced by the nature of the amino acid residues at both the P1 and P2 positions. pnas.org For example, the presence of a hydrophobic side chain at the P2 position can enhance the rate of synthesis. pnas.org

Carboxypeptidase A, another zinc-dependent protease, hydrolyzes peptides with a hydrophobic C-terminal residue. mdpi.com In the binding of substrates like Gly-Tyr to carboxypeptidase A, the C-terminal side chain fits into a hydrophobic pocket, and the carboxylate group forms a salt-link with an arginine residue in the active site. nih.govpnas.org The substrate's carbonyl oxygen binds to the zinc ion. nih.gov

Role as a Substrate for Peptide Deformylase

Peptide deformylase (PDF) is a metalloenzyme essential for bacterial protein maturation, as it removes the N-terminal formyl group from newly synthesized polypeptides. bepls.comresearchgate.netuniprot.org While the primary role of PDF is deformylation, studies on its substrate specificity have revealed its ability to act on a variety of peptide sequences. Research has shown that E. coli peptide deformylase can efficiently deformylate peptides with the consensus sequence formyl-Met-X-Z-Tyr, where Z can be tyrosine or phenylalanine. acs.org It is also capable of efficiently deformylating formyl-Phe-Tyr-(Phe/Tyr) peptides. acs.org This indicates that despite its broad specificity, peptide deformylase exhibits significantly different rates of deformylation for different peptide sequences. acs.org

Kinetic Parameters of Enzyme-Catalyzed Reactions (kcat, Km)

Kinetic parameters such as the catalytic constant (kcat) and the Michaelis constant (Km) are crucial for quantifying enzyme efficiency and substrate affinity. The ratio kcat/Km represents the specificity constant, with higher values indicating greater enzymatic efficiency. hzdr.de

For serine proteases like chymotrypsin, the kinetic parameters are influenced by the nature of the substrate. For example, the kcat/Km for the hydrolysis of different substrates by chymotrypsin varies depending on the amino acid at the P1 position, with a preference for aromatic residues. researchgate.net

In the case of metalloproteases like thermolysin, kinetic studies of peptide synthesis have shown that the apparent Km and kcat values for the condensation of Z-Phe-OH with various amine components differ significantly, suggesting a synergistic effect in the binding of the two reactants at the active site. pnas.org The pH of the reaction medium can also greatly influence the activity and apparent specificity of thermolysin. nih.gov

The following table displays kinetic data for the hydrolysis of various substrates by different proteases, illustrating the impact of substrate structure on enzymatic activity.

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |

| Thermolysin | Thr-Gly-Ala-Phe-Met-NH₂ | 14 x 10⁴ | 7.2 | trinity.edu | ||

| Thermolysin | Thr-Gly-Ala-Phe-Leu-NH₂ | 7.2 | trinity.edu | |||

| Cathepsin B | Z-Nle-Lys-Arg-AMC | High | 7.2 | acs.org | ||

| Cathepsin B | Z-Arg-Arg-AMC | Low | 7.2 | acs.org | ||

| Cathepsin B | Z-Phe-Arg-AMC | High | 7.2 | acs.org | ||

| Cathepsin B | Z-Nle-Lys-Arg-AMC | High | 4.6 | acs.org | ||

| Cathepsin B | Z-Arg-Arg-AMC | Low | 4.6 | acs.org | ||

| Cathepsin B | Z-Phe-Arg-AMC | Higher | 4.6 | acs.org |

Molecular Determinants of Enzyme-Substrate/Inhibitor Recognition

The specific interaction between an enzyme and its substrate is governed by a complex interplay of molecular forces and structural features within the enzyme's active site. researchgate.net

For serine proteases, the recognition of substrates like this compound involves the insertion of the P1 residue's side chain (phenylalanine in this case) into the S1 specificity pocket. nih.gov The nature of this pocket determines the enzyme's substrate preference. In chymotrypsin, the S1 pocket is hydrophobic, favoring large aromatic or hydrophobic residues. libretexts.orgnih.gov The interaction is further stabilized by the formation of an antiparallel β-sheet between the substrate's backbone and residues in the enzyme. researchgate.net

In metalloproteases, the catalytic metal ion, typically zinc, plays a crucial role in substrate binding and catalysis. nih.gov In carboxypeptidase A, the substrate's C-terminal carboxylate group interacts with a positively charged arginine residue, while the aromatic side chain is accommodated in a hydrophobic pocket. nih.govpnas.org The carbonyl oxygen of the scissile peptide bond coordinates directly with the zinc ion. nih.gov For thermolysin, the active site is an extended cleft that can bind several residues of a peptide substrate, with a strong preference for hydrophobic residues at the P1' position. beilstein-journals.org

The interaction of substrates with peptide deformylase involves the N-formyl group binding to the catalytic metal ion (Fe²⁺) in the active site. pnas.org The surrounding amino acid residues of the substrate influence the binding affinity and the rate of deformylation. acs.org

The table below summarizes key interacting residues in various enzymes that are crucial for recognizing and binding substrates.

| Enzyme | Key Interacting Residues | Role in Recognition | Reference |

| Serine Proteases | |||

| Chymotrypsin | Hydrophobic S1 pocket | Binds large hydrophobic P1 residues like Phe, Tyr, Trp. | libretexts.orgnih.gov |

| Trypsin | Asp189 in S1 pocket | Binds basic P1 residues like Arg, Lys. | nih.gov |

| Metalloproteases | |||

| Carboxypeptidase A | Arg-145, Hydrophobic pocket, Zn²⁺ | Binds C-terminal carboxylate, hydrophobic side chain, and carbonyl oxygen, respectively. | nih.govpnas.org |

| Thermolysin | Hydrophobic residues at P1' | Prefers large hydrophobic residues N-terminal to the cleavage site. | beilstein-journals.org |

| Peptide Deformylase | |||

| E. coli PDF | Catalytic Fe²⁺ ion | Binds the N-terminal formyl group of the substrate. | pnas.org |

Structural and Conformational Analysis of Z Tyr Phe Oh

Experimental Spectroscopic Techniques

Experimental methods provide direct insight into the molecular structure of Z-Tyr-Phe-OH in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, ¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms.

To gain deeper insight into the solution conformation, Nuclear Overhauser Effect (NOE) data is crucial. NOE experiments identify protons that are close in space, providing distance constraints that help to define the peptide's folded structure. For example, NOE data for related peptides have been used to confirm structural assignments. escholarship.org In a study of endomorphin-2 analogues, strong sequential NOEs were observed, suggesting a folded conformation in solution. nih.gov

A hypothetical table of expected ¹H NMR chemical shifts for this compound is presented below, based on typical values for amino acid residues. oregonstate.edursc.org

| Proton | Expected Chemical Shift (ppm) |

| Aromatic Protons (Tyr, Phe, Z-group) | 6.5 - 8.0 |

| α-CH (Tyr, Phe) | 4.0 - 5.0 |

| β-CH₂ (Tyr, Phe) | 2.5 - 3.5 |

| NH (Amide) | 7.5 - 8.5 |

| OH (Tyr) | 9.0 - 10.0 |

| CH₂ (Z-group) | ~5.1 |

| Note: This is a generalized table. Actual chemical shifts can vary depending on the solvent and other experimental conditions. |

X-ray Crystallography for Solid-State Structures (if applicable to analogues)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure of this compound is not detailed in the provided results, the structures of analogous dipeptides and related compounds offer valuable insights into potential conformations.

For instance, the crystal structure of a bovine neurophysin II complexed with the dipeptide analogue Phe-Tyr amide has been determined. pdbj.orgpnas.org This study revealed details about the binding pocket and the interactions between the dipeptide and the protein. pdbj.orgpnas.org Similarly, the crystal structure of an endomorphin-2 analogue, Boc-Tyr-Pro-ΔZPhe-Phe-NH₂, showed a β-turn structure stabilized by hydrogen bonds. nih.gov The analysis of Fmoc-phenylalanine crystal structures highlighted the importance of intermolecular hydrogen bonding and π-π stacking interactions in stabilizing the solid-state structure. researchgate.netacs.org These interactions are also expected to play a significant role in the crystal packing of this compound.

Computational Chemistry and Molecular Modeling

Computational methods complement experimental data by providing dynamic and energetic perspectives on the structure of this compound.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are used to study the conformational stability and flexibility of molecules over time. While no specific MD simulations for this compound were found, the principles of this technique are widely applied to peptides. MD simulations can reveal the preferred conformations of a peptide in different environments, such as in water or other solvents. uni-heidelberg.de For example, molecular dynamics simulations of a related tripeptide indicated structural flexibility, particularly at the Phe residue. researchgate.net These simulations can help to understand how the peptide might adopt different shapes to interact with various biological partners.

Molecular Docking Studies with Enzyme Active Sites and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a ligand, such as this compound, might interact with the active site of an enzyme or a receptor.

Studies on related compounds demonstrate the utility of this approach. For example, docking studies of various inhibitors with enzymes like tyrosinase and acetylcholinesterase have been performed to understand their binding modes. researchgate.netnih.gov These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the protein's amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.govrsc.org For instance, docking of hydroxy-substituted chalcones into the active site of tyrosinase showed binding energies ranging from -4.27 to -8.08 kcal/mol. researchgate.net Similarly, docking studies on phytoconstituents with carboxylic ester hydrolase revealed binding affinities with amino acid residues such as TYR and PHE. entomologyjournals.com Such studies on this compound could predict its potential binding affinity and mode of interaction with various biological targets, including enzymes like angiotensin-converting enzyme (ACE), for which the related dipeptide H-Tyr-Phe-OH shows inhibitory activity. medchemexpress.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic structure and reactivity of a molecule. These methods can be used to calculate properties such as interaction energies and to understand the nature of noncovalent interactions.

Quantum chemical calculations on interactions between aromatic amino acids like tyrosine and phenylalanine have shown that cation-π interactions are significantly stronger than common hydrogen bonds and are less affected by the solvent environment. plos.org The interaction strength can be influenced by the environment, with a crossover in interaction strength between tyrosine and phenylalanine pairs observed in different solvents. elifesciences.org Quantum chemical methods can also be used to study the reactivity of specific functional groups. For example, the phenol (B47542) group in tyrosine is known to be susceptible to oxidation. rsc.orgrsc.org Calculations could predict the most likely sites for chemical reactions on the this compound molecule. Studies have investigated C–H···O interactions between molecules and aromatic amino acids, including phenylalanine and tyrosine, using quantum-chemical calculations to understand the stability of the resulting complexes.

A table summarizing the types of interactions that can be studied using quantum chemistry is provided below.

| Interaction Type | Description | Relevant Amino Acids in this compound |

| Cation-π | Interaction between a cation and the face of an aromatic ring. | Phenylalanine, Tyrosine |

| π-π Stacking | Interaction between aromatic rings. | Phenylalanine, Tyrosine |

| Hydrogen Bonding | Interaction involving a hydrogen atom located between two other atoms. | Tyrosine (OH group), Amide backbone |

| van der Waals | Weak, short-range electrostatic attractive forces. | All atoms |

Conformational Landscape Mapping and Free Energy Profiles

The biological activity of a dipeptide such as this compound is intrinsically linked to its three-dimensional structure. The molecule is not static; rather, it exists as an ensemble of interconverting structures, or conformers. The comprehensive mapping of these structures and their corresponding potential energies is known as the conformational landscape. Understanding this landscape is crucial for elucidating structure-function relationships. The process involves identifying the key rotational degrees of freedom, exploring the accessible conformational space, and calculating the free energy associated with each conformation to determine the most stable and functionally relevant shapes.

Backbone Dihedral Angles (φ, ψ): The peptide backbone possesses significant rotational freedom around the N-Cα bond (phi, φ) and the Cα-C bond (psi, ψ). pnas.org The planarity of the peptide bond itself restricts rotation, making φ and ψ the principal determinants of the backbone's fold. pnas.org The accessible values for these angles can be visualized on a Ramachandran plot, which maps energetically allowed and disallowed regions. pnas.orgresearchgate.net

Side-Chain Dihedral Angles (χ): The aromatic side chains of Tyrosine (Tyr) and Phenylalanine (Phe) also have rotational degrees of freedom, denoted by chi (χ) angles. wishartlab.comfccc.edu For Tyr and Phe, the χ1 angle (N-Cα-Cβ-Cγ) and χ2 angle (Cα-Cβ-Cγ-Cδ1) describe the orientation of the bulky phenyl and phenol rings relative to the backbone. These orientations are crucial for intermolecular interactions. fccc.edu

| Dihedral Angle | Atoms Defining the Angle (Residue) | Description |

| φ (phi) | C-N-Cα-C (Phe) | Defines rotation around the N-Cα bond of the Phenylalanine residue. |

| ψ (psi) | N-Cα-C-N (Tyr) | Defines rotation around the Cα-C bond of the Tyrosine residue. |

| χ1 (chi1) | N-Cα-Cβ-Cγ (Tyr) | Defines the primary rotation of the Tyrosine side chain. |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 (Tyr) | Defines the secondary rotation of the Tyrosine side chain's phenol ring. |

| χ1 (chi1) | N-Cα-Cβ-Cγ (Phe) | Defines the primary rotation of the Phenylalanine side chain. |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 (Phe) | Defines the secondary rotation of the Phenylalanine side chain's phenyl ring. |

To map the conformational landscape, computational chemistry techniques are employed. Molecular dynamics (MD) simulations are a powerful tool for this purpose. nih.gov In an MD simulation, the dipeptide is placed in a simulated environment (often explicit water to mimic physiological conditions), and the classical motions of its atoms are calculated over time. rsc.orgresearchgate.net This generates a trajectory that samples a vast number of different conformations.

From this large dataset of structures, a free energy profile, or potential of mean force (PMF), can be constructed. pkusz.edu.cnacs.org This profile represents the free energy of the molecule as a function of its conformational coordinates (e.g., the φ and ψ angles). The resulting free energy landscape reveals basins of low energy, which correspond to the most stable, and therefore most probable, conformations of the dipeptide. elifesciences.orgarxiv.org Higher energy regions on the map represent transition states that the molecule must pass through to convert between stable forms.

While specific experimental data for this compound is not available, analysis of similar dipeptides shows that conformations are often stabilized by intramolecular hydrogen bonds, forming pseudo-cyclic structures like C5 or C7 rings. researchgate.netaip.org The table below presents a hypothetical set of low-energy conformers for a dipeptide like this compound, illustrating the type of data obtained from a conformational analysis. The relative free energy (ΔG) indicates the stability of each conformer relative to the most stable state.

| Hypothetical Conformer | φ (°) | ψ (°) | χ1 (Tyr, °) | χ1 (Phe, °) | Relative Free Energy (ΔG, kcal/mol) | Predominant Stabilizing Interaction |

| Extended β-strand | -135 | +135 | 180 | 180 | 0.0 | Minimal steric hindrance |

| Polyproline II-like | -75 | +145 | -60 | 180 | 0.8 | Extended helical structure |

| Bent (Type I β-turn like) | -60 | -30 | 180 | -60 | 1.5 | Intramolecular H-bond (i to i+3) |

| Compact Globule | -80 | +80 | -60 | 60 | 2.1 | Hydrophobic interaction between side chains |

Ultimately, the combination of defining key rotational angles and using powerful computational methods like MD simulations allows for a detailed mapping of the conformational landscape and the generation of free energy profiles. This provides fundamental insights into the structural preferences and dynamic behavior of this compound.

Self Assembly and Supramolecular Organization of Z Tyr Phe Oh Analogues

Principles of Aromatic Amino Acid and Short Peptide Self-Assembly

The self-assembly of aromatic amino acids and short peptides is primarily driven by a combination of non-covalent interactions. aksaray.edu.trscispace.com These include hydrogen bonding, hydrophobic interactions, electrostatic interactions, and π-π stacking. aksaray.edu.trscispace.com

Hydrogen Bonding: This is a crucial interaction that often dictates the formation of secondary structures like β-sheets, which are common motifs in self-assembled peptide nanostructures. scispace.comnih.gov The peptide backbone, with its amide and carbonyl groups, provides ample opportunities for hydrogen bond formation.

Hydrophobic Interactions: Aromatic residues, such as those in tyrosine and phenylalanine, are inherently hydrophobic. In aqueous environments, these residues tend to cluster together to minimize their contact with water, driving the aggregation process. scispace.comfrontiersin.org

π-π Stacking: The aromatic rings of amino acids like phenylalanine and tyrosine can interact through π-π stacking, a non-covalent interaction that contributes to the stability and directional growth of the self-assembled structures. scispace.comnih.gov This interaction is particularly significant in aqueous solutions where the insolubility of aromatic groups enhances its effect. scispace.comnih.gov

Electrostatic Interactions: The charge of the amino acid side chains and termini, which is dependent on the pH of the solution, can either promote or inhibit self-assembly through attractive or repulsive forces. nih.govfrontiersin.org

The sequence and type of amino acids within a peptide play a critical role in determining the final self-assembled morphology. bilkent.edu.tr Even single aromatic amino acids like phenylalanine, tyrosine, and tryptophan can self-assemble into ordered structures such as fibrils, ribbons, and nanosheets under specific solvent conditions. frontiersin.org The introduction of protecting groups, such as the benzyloxycarbonyl (Z) group, can further influence this process. researchgate.net

Formation and Characterization of Nanostructured Materials

The self-assembly of Z-Tyr-phe-OH analogues and other protected short peptides can lead to the formation of a variety of nanostructured materials with distinct morphologies.

Research has demonstrated that modified aromatic amino acids can form diverse and well-defined structures. For instance, carbobenzoxyphenylalanine (Z-Phe-OH) has been observed to self-assemble into fiber-like structures. researchgate.netresearchgate.net In contrast, carbobenzoxytryptophan (Z-Trp-OH) forms flower-like morphologies. researchgate.netresearchgate.net Interestingly, under certain conditions, a morphological transition from spheres to fibers has been observed for Fmoc-Tyr(tbu)-OH upon heating, highlighting the dynamic nature of these assemblies. researchgate.net It has been proposed that the self-assembly process can be hierarchical, beginning with the formation of small spherical aggregates that then organize into larger structures like nanofibers. nih.gov The final morphology is highly dependent on factors such as peptide concentration, temperature, and solvent composition. researchgate.netnih.gov For example, Z-FF (carboxybenzyl-protected diphenylalanine) can form nanowires, fibers, nanospheres, and even nanotoroids depending on the self-assembly conditions. nih.gov

A significant outcome of the self-assembly of protected peptides is the formation of hydrogels, which are three-dimensional networks of self-assembled nanofibers that entrap large amounts of water. frontiersin.org The Z-protecting group, along with other aromatic moieties like Fmoc, can promote hydrogelation due to its inherent hydrophobicity and aromaticity. frontiersin.org These protecting groups enhance the tendency for π-π stacking and hydrophobic interactions, which are key driving forces for the formation of the fibrillar network required for gelation. frontiersin.orgfrontiersin.org For example, Z-FF has been shown to form rigid and self-healing hydrogels in solutions with high water content. nih.gov The ability to form hydrogels is a critical property, opening up possibilities for applications in areas like tissue engineering and drug delivery. mdpi.comfrontiersin.org

Fibril, Sphere, and Other Morphologies

Influence of Z-Protecting Group and Aromatic Residues on Assembly Kinetics and Structure

The benzyloxycarbonyl (Z) protecting group and the constituent aromatic residues significantly influence both the kinetics and the final structure of the self-assembled materials. The Z-group, being aromatic and hydrophobic, contributes to the π-π stacking and hydrophobic interactions that drive the self-assembly process. frontiersin.orgrsc.org This can affect the rate of assembly and the stability of the resulting nanostructures.

Computational studies have suggested that the nature of the protecting group can impact interactions. For instance, in a study comparing Z-FF and Fmoc-FF, Z-FF exhibited a greater number of hydrogen bonds with a drug molecule, which was attributed to the less bulky and more flexible nature of the Z-group compared to the Fmoc-group. rsc.org This indicates that the choice of protecting group can fine-tune the intermolecular interactions within the assembly.

The aromatic amino acids themselves are central to the assembly process. The side chains of tyrosine and phenylalanine provide the necessary hydrophobic and aromatic character for self-organization. scispace.com The presence of a hydroxyl group on the tyrosine residue, as in this compound, can introduce additional hydrogen bonding capabilities, potentially altering the packing and morphology of the assembly compared to a peptide containing only phenylalanine. acs.orgnih.gov However, it has also been suggested that this extra hydroxyl group might destabilize π-π stacking interactions in some cases. researchgate.net The sequence and chirality of the amino acids also play a crucial role in determining the final architecture. scispace.com

Methodologies for Characterizing Self-Assembled Architectures (e.g., Microscopy, Spectroscopy)

A variety of sophisticated techniques are employed to characterize the complex and dynamic nature of self-assembled peptide architectures. bilkent.edu.tr These methods provide insights into the morphology, secondary structure, and molecular arrangement within the nanostructures.

Microscopy Techniques:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These are powerful tools for visualizing the morphology of the assembled nanostructures at the micro and nanoscale, revealing details about the shape and size of fibrils, spheres, and other architectures. rsc.orgjhu.edu

Atomic Force Microscopy (AFM): AFM provides high-resolution three-dimensional images of the surface topography of the self-assembled materials and can even be used to probe their mechanical properties. nih.govrsc.org

Optical Microscopy: This technique, including phase-contrast and fluorescence microscopy, is used for initial observation of the self-assembled structures and can be enhanced with specific dyes like Thioflavin T (ThT) to detect amyloid-like β-sheet structures. researchgate.netresearchgate.netnih.gov

Spectroscopy Techniques:

Circular Dichroism (CD) Spectroscopy: CD is widely used to determine the secondary structure of the peptides within the assembly, identifying the presence of α-helices, β-sheets, or random coils. rsc.orgjhu.edu

Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides information about the hydrogen bonding and secondary structure within the peptide assemblies. nih.govrsc.org

Fluorescence Spectroscopy: This technique can be used to probe the local environment and dynamics of the self-assembly process, often using fluorescent probes that are sensitive to changes in polarity or aggregation state. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR can be used to study the mechanism of self-assembly by monitoring changes in the chemical environment of the peptide molecules as they aggregate. researchgate.net

Other Techniques:

These characterization methods, when used in combination, provide a comprehensive understanding of the self-assembly process and the resulting supramolecular architectures of this compound analogues and other short peptides.

Applications of Z Tyr Phe Oh As a Research Tool and Chemical Probe

Design and Utilization in Combinatorial Peptide Library Screening

Combinatorial peptide libraries are powerful tools for discovering novel ligands, enzyme substrates, or inhibitors by screening vast numbers of peptide sequences. nih.gov The design of these libraries often involves the systematic variation of amino acid residues at specific positions to probe molecular interactions. researchgate.net Peptides containing tyrosine and phenylalanine are frequently included in these libraries due to the significant role of aromatic residues in molecular recognition and binding events. rsc.org

The "one bead-one compound" (OBOC) method is a common strategy for creating and screening these libraries, where each resin bead carries a unique peptide sequence. nih.gov In one approach, beads are designed with spatially segregated layers; a cyclic peptide for screening is displayed on the surface, while a corresponding linear version for sequencing is located in the bead's interior. nih.gov Hit identification from a screening campaign against a protein target is then achieved by sequencing the internal linear peptide using methods like partial Edman degradation/mass spectrometry (PED/MS). nih.gov

A key application is the determination of enzyme substrate specificity. For instance, a combinatorial library of all possible N-terminally formylated tetrapeptides was used to systematically examine the sequence specificity of E. coli peptide deformylase. nih.gov The screening identified a consensus sequence, formyl-Met-X-Z-Tyr, where Z could be lysine (B10760008), arginine, tyrosine, or phenylalanine, demonstrating the enzyme's preference for peptides terminating in this aromatic dipeptide sequence. nih.gov This combinatorial method is broadly applicable for defining the specificity of other peptidases and acylases. nih.gov

The general workflow for such screening involves several key steps:

Library Synthesis : A library is constructed, often on a solid support like TentaGel resin, using methods like the split-and-pool synthesis to generate millions of unique sequences. nih.govacs.org

Screening : The library is incubated with the target protein (e.g., an enzyme or receptor). nih.govacs.org

Hit Identification : Beads that bind to the target are isolated. nih.govacs.org

Sequencing : The peptide sequence on the positive beads is determined, often by mass spectrometry, to identify the optimal binding sequence. nih.govacs.org

The table below outlines a typical process for screening a combinatorial peptide library.

| Step | Description | Example Method | Reference |

| Library Design | A diverse collection of peptides is designed. For enzyme specificity, this may involve randomizing amino acids around a known or suspected cleavage site. | A library of N-terminally formylated tetrapeptides was constructed to probe peptide deformylase specificity. | nih.gov |

| Synthesis | The peptide library is synthesized on a solid support, with each bead containing a unique sequence. | The "split-and-pool" method on TentaGel resin is used to create a "one bead-one compound" library. | nih.gov |

| Screening Assay | The library is treated with the target molecule (e.g., enzyme), and beads with high-affinity ligands (substrates or inhibitors) are identified. | Limited enzyme treatment deformylates the most potent substrates, which are then identified using an enzyme-linked assay. | nih.gov |

| Hit Isolation & Sequencing | Positive beads are physically isolated and the attached peptide is sequenced. | Beads are isolated manually and sequenced using matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS). | nih.govacs.org |

Development of Specific Enzyme Assay Substrates

The dipeptide Z-Tyr-phe-OH and analogous structures are frequently used to develop and characterize substrates for various proteases, particularly carboxypeptidases and chymotrypsin-like enzymes. The benzyloxycarbonyl (Z) group at the N-terminus and the specific amino acid sequence create a molecule that can be recognized and cleaved by these enzymes, allowing for the measurement of their activity. tandfonline.comasm.org

Carboxypeptidases, which cleave C-terminal amino acid residues, have been studied extensively using Z-dipeptide substrates. For example, serine carboxypeptidases from Absidia zychae were shown to hydrolyze various Z-peptides, with a preference for those containing aromatic or aliphatic amino acids in the penultimate (P1) position. tandfonline.com Similarly, the serine-type carboxypeptidase KexA from Aspergillus oryzae hydrolyzes substrates with C-terminal basic residues but also exhibits activity towards peptides with a C-terminal leucine (B10760876), such as Z-Tyr-Leu and Z-Phe-Leu. asm.org Carboxypeptidase Y (CPY) activity can also be determined using substrates like Z-Phe-Leu-OH. medchemexpress.com

The kinetic parameters of enzyme activity, Michaelis-Menten constant (Kₘ) and catalytic rate constant (kcat), are often determined using these substrates to quantify enzyme efficiency and specificity. tandfonline.com For example, detailed kinetic studies on carboxypeptidases from Absidia zychae revealed that while kcat values were relatively constant across different Z-dipeptide substrates, the Kₘ values varied, indicating differences in binding affinity. tandfonline.com

The table below summarizes the use of various Z-protected dipeptides as substrates for different peptidases.

| Enzyme | Substrate(s) | Findings | Reference(s) |

| Carboxypeptidase (from Absidia zychae) | Z-Glu-Tyr, Z-Glu-Phe, Z-Tyr-Leu | The enzymes effectively hydrolyze Z-dipeptides with aromatic residues at the P1 position. Kinetic parameters (Kₘ, kcat) were determined. | tandfonline.com |

| Carboxypeptidase KexA | Z-Tyr-Leu, Z-Phe-Leu | KexA showed broader specificity than some yeast carboxypeptidases, cleaving peptides with C-terminal leucine. | asm.org |

| Carboxypeptidase Y (CPY) | Z-Phe-Leu-OH, Z-Glu-Tyr | These are standard substrates used to determine CPY peptidase activity. | medchemexpress.commybiosource.com |

| Metalloproteinase | Z-Phe-Tyr-Leu | This tripeptide serves as a substrate for metalloproteinases. | peptide.co.jptandfonline.com |

| Chymotrypsin (B1334515) | Z-Tyr-ONp | The ester Z-Tyr-ONp is a good substrate, indicating chymotrypsin-like activity in some plant proteases. | tandfonline.com |

| α-Chymotrypsin | Suc-Leu-Tyr-AMC | The Tyr-containing chromogenic peptide is used to assay for α-chymotrypsin activity. | rsc.org |

Use as a Model Peptide in Peptide Chemistry Methodological Development

The synthesis of peptides, whether in solution or on a solid phase, is a multi-step process that requires careful optimization of protecting groups, coupling reagents, and reaction conditions. bachem.com Dipeptides like this compound serve as excellent model systems for developing and refining these synthetic methodologies. The benzyloxycarbonyl (Z) group, introduced by Leonidas Zervas, was a foundational Nα-protecting group that launched the era of modern peptide synthesis. bachem.com

In liquid-phase synthesis, protected dipeptides are crucial intermediates. For example, in a synthetic route for the drug desmopressin, Z-Tyr-Phe-OBzl (a benzyl-ester-protected form of this compound) was used as a key building block. google.com The synthesis involved coupling Z-Tyr-OH with H-Phe-OBzl using PyBop as a coupling reagent, followed by deprotection steps to elongate the peptide chain. google.com

Z-protected amino acids and dipeptides are also used to optimize enzyme-catalyzed peptide synthesis. In one study, the synthesis of the model peptide Z-Phe-Phe-OMe catalyzed by pepsin was investigated to determine optimal conditions, such as the choice of organic solvent. nih.gov In another, Z-Tyr-OH was used as a substrate to evaluate the synthetic capability of chemically modified chymotrypsin in aqueous-organic solvent systems. tandfonline.com

In the context of solid-phase peptide synthesis (SPPS), the step-by-step assembly of amino acids onto a resin support is the standard method. mdpi.compeptide.com While modern SPPS predominantly uses the Fmoc/tBu protection strategy, the fundamental principles are often studied using well-defined model peptides. peptide.comacs.org For instance, a peptide containing a Tyr-Phe sequence, Fmoc–Gly–Tyr–Phe–Val–Phe–OH, was used as a model to investigate a novel and selective peptide bond cleavage reaction at the tyrosine residue induced by Dess-Martin periodinane (DMP). rsc.org This demonstrates how sequences containing Tyr-Phe are instrumental in developing new chemical tools for peptide and protein modification. rsc.org

| Area of Development | Model System/Use | Key Findings | Reference(s) |

| Liquid-Phase Synthesis | Synthesis of Z-Tyr-Phe-OBzl as an intermediate for desmopressin. | Established an efficient coupling and purification protocol for this key dipeptide fragment. | google.com |

| Enzyme-Catalyzed Synthesis | Pepsin-catalyzed synthesis of Z-Phe-Phe-OMe. | The hydrophobicity of the organic solvent was a key determinant of reaction yield. | nih.gov |

| Modified Enzyme Catalysis | Z-Tyr-OH used as a substrate for modified chymotrypsin. | Chemical modification of the enzyme enhanced its synthetic activity in aqueous-DMF media. | tandfonline.com |

| Peptide Cleavage Chemistry | Fmoc–Gly–Tyr–Phe–Val–Phe–OH used to study DMP-mediated cleavage. | A novel, selective peptide cleavage C-terminal to tyrosine was discovered and a mechanism proposed. | rsc.org |

| Solid-Phase Synthesis (SPPS) | General use of protected amino acids like Fmoc-Tyr(tBu)-OH and Fmoc-Phe-OH. | Development of orthogonal protection schemes (e.g., Fmoc/tBu) is central to successful SPPS. | peptide.comacs.org |

Probes for Biomolecular Targeting (e.g., Denatured Collagen, if applicable to specific analogues)

Peptides containing specific sequences can act as highly selective probes for targeting biomolecules, such as proteins. The aromatic side chains of tyrosine and phenylalanine often play a critical role in these recognition events through hydrophobic and π-stacking interactions. rsc.orgnih.gov

A notable application is the development of peptide probes for specifically targeting denatured collagen, which is exposed during tissue injury and in various pathological conditions. nih.gov Researchers have constructed a series of fluorescently-labeled peptide probes based on the sequence (GPO)₃GXO(GPO)₄, where 'G' is glycine, 'P' is proline, 'O' is hydroxyproline, and the 'X' position is varied. nih.gov

Systematic investigation revealed that probes containing the aromatic residues tyrosine (Tyr) or phenylalanine (Phe) at the X position (denoted FAM-GYO and FAM-GFO, respectively) exhibited high binding affinity to denatured collagen. nih.gov Their performance was comparable to the well-established proline-containing probe (FAM-GPO) and significantly better than probes with a charged residue like aspartic acid (FAM-GDO) or a small hydrophobic residue like alanine (B10760859) (FAM-GAO). nih.gov These findings highlight for the first time that aromatic residues can be successfully incorporated into robust collagen-targeting peptides, which can be used to stain denatured collagen in pathological tissue samples. nih.gov

The table below compares the binding and staining capabilities of different peptide probes designed to target denatured collagen.

| Peptide Probe | Sequence Motif | Key Residue at X-position | Relative Binding Affinity & Staining Efficacy | Reference |

| FAM-GPO | (GPO)₃GP O(GPO)₄ | Proline (Pro) | High (Control) | nih.gov |

| FAM-GYO | (GPO)₃GY O(GPO)₄ | Tyrosine (Tyr) | High, similar to FAM-GPO | nih.gov |

| FAM-GFO | (GPO)₃GF O(GPO)₄ | Phenylalanine (Phe) | High, similar to FAM-GPO | nih.gov |

| FAM-GDO | (GPO)₃GD O(GPO)₄ | Aspartic Acid (Asp) | Much weaker than FAM-GPO | nih.gov |

| FAM-GAO | (GPO)₃GA O(GPO)₄ | Alanine (Ala) | Much weaker than FAM-GPO | nih.gov |

This work demonstrates that analogues of this compound, when incorporated into a specific peptide backbone, can function as effective probes for biomolecular targeting, expanding the toolkit for disease diagnosis and biomedical research. nih.gov

Advanced Methodologies in Z Tyr Phe Oh Research

High-Throughput Screening Platforms for Biochemical Activity

High-throughput screening (HTS) is a critical tool for rapidly assessing the biochemical or biological activity of a large number of compounds. researchgate.net In the context of dipeptides like Z-Tyr-phe-OH, HTS can be employed to screen for various activities, such as enzyme inhibition or receptor binding. For instance, HTS platforms have been successfully used to screen extensive compound libraries to identify novel inhibitors of enzymes like insulin-regulated aminopeptidase (B13392206) (IRAP). mdpi.com These screening campaigns often utilize multiple assay formats, including fluorescence and absorbance-based readouts, to identify and triage hits. mdpi.com

A common HTS approach involves competitive binding assays, where the displacement of a known, labeled ligand from a target protein by a test compound is measured. drugtargetreview.com This method is adaptable to various target classes and can be implemented in high-density microplate formats, allowing for the rapid screening of thousands of compounds. drugtargetreview.compharmaron.com The development of robust HTS assays is crucial and involves optimizing factors such as substrate concentration, reaction kinetics, and buffer conditions to ensure reliable and reproducible data. mdpi.comresearchgate.net

While direct HTS data for this compound is not prevalent in the public domain, the methodologies are well-established for similar peptide structures. For example, HTS has been used to screen libraries of di- and tripeptides to determine their utilization by bacterial ABC transporters. plos.orgnih.govresearchgate.net This was achieved using phenotype microarray technology, which allows for the screening of hundreds of peptides simultaneously. plos.orgnih.gov

Table 1: Exemplary High-Throughput Screening Platforms and Their Applications in Peptide Research

| HTS Platform/Methodology | Application in Peptide Research | Key Readouts | Reference(s) |

| Phenotype MicroArray | Screening dipeptide utilization by bacterial transporters. | Cellular growth/respiration. | plos.orgnih.govresearchgate.net |

| Competitive Binding Assays | Identifying peptides with affinity for specific protein targets. | Fluorescence, Fluorescence Polarization. | drugtargetreview.com |

| Enzyme Inhibition Assays | Screening for peptide-based enzyme inhibitors. | Fluorescence, Absorbance, Luminescence. | mdpi.comnih.gov |

| Thermal Shift Assays | Confirming direct binding of peptide hits to a target protein. | Change in protein melting temperature. | mdpi.com |

Mass Spectrometry-Based Techniques in Peptide Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of peptides, providing detailed information on their molecular weight, sequence, and structure. nih.govacs.org Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize peptides for MS analysis. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for peptide sequencing and characterization. nih.govacs.org In MS/MS experiments, a specific peptide ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.govacs.org The fragmentation patterns provide information about the amino acid sequence. For N-protected dipeptides, such as those with a Z-group (benzyloxycarbonyl), the fragmentation can be influenced by the protecting group. nih.gov Studies on N-Boc/Fmoc/Z-protected di- and tripeptide derivatives have shown that fragmentation patterns can be used to determine the amino acid sequence and the nature of the C-terminal residue. nih.gov

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a peptide, which can confirm its elemental composition. nih.govnih.gov This is crucial for validating the identity of newly synthesized peptides. nih.gov For example, the molecular weight of H-Tyr-Tic-Phe-Phe-OH was confirmed by ESI-MS with a predominant [M+H]⁺ ion at m/z 635.3, and its empirical formula was validated by HRMS.

Table 2: Key Mass Spectrometry Techniques and Findings in the Analysis of Protected Dipeptides

| Mass Spectrometry Technique | Key Findings and Applications | Compound Type Analyzed | Reference(s) |

| ESI-MS/MS | Provides sequence and structural information through fragmentation analysis. Useful for differentiating isomers. | N-protected di- and tripeptides, Arginine-containing dipeptides. | nih.govacs.orgacs.org |

| MALDI-TOF MS | Used to monitor enzyme-catalyzed reactions, such as peptide methylation. | Histone-derived peptides. | nih.gov |

| HRMS | Confirms the elemental composition by providing the exact molecular mass. | Endomorphin-2 analogues, TIPP analogues. | nih.govnih.gov |

| LC-MS | Separates and identifies peptides in complex mixtures, such as biological samples. | Phenylalanine and Tyrosine in blood spots. | rsc.org |

Spectroscopic and Biophysical Approaches for Interaction Studies

A variety of spectroscopic and biophysical methods are employed to study the structure, conformation, and interactions of peptides like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. researchgate.net ¹H NMR studies can reveal information about the local environment of specific protons within the peptide. nih.govresearchgate.net For instance, concentration-dependent ¹H NMR has been used to study the self-assembly of modified aromatic amino acids, including Z-Phe-OH and Z-Tyr-OH. researchgate.netresearchgate.net

Circular Dichroism (CD) spectroscopy is used to investigate the secondary structure of peptides and to detect conformational changes upon interaction with other molecules. mdpi.com In the near-UV region, CD can probe the local environment of aromatic amino acids like tyrosine and phenylalanine. mdpi.com

Fluorescence spectroscopy is another valuable tool, often utilizing the intrinsic fluorescence of tryptophan or tyrosine residues to monitor protein folding and ligand binding. caltech.edu Changes in the fluorescence emission spectrum can indicate binding events or conformational changes.

Infrared (IR) spectroscopy, particularly when combined with theoretical calculations, can provide detailed information about the vibrational modes of a peptide and its non-covalent interactions. mpg.de

Table 3: Spectroscopic and Biophysical Methods in Peptide Characterization

| Technique | Information Obtained | Example Application | Reference(s) |

| NMR Spectroscopy | 3D structure, conformation, self-assembly. | Studying self-assembly of Z-Phe-OH and Z-Tyr-OH. | researchgate.netresearchgate.netresearchgate.net |

| Circular Dichroism (CD) | Secondary structure, conformational changes, ligand binding. | Characterizing the local environment of aromatic residues. | mdpi.com |

| Fluorescence Spectroscopy | Ligand binding, protein folding. | Monitoring interactions using intrinsic Trp/Tyr fluorescence. | caltech.edu |

| Infrared (IR) Spectroscopy | Vibrational modes, non-covalent interactions, structure. | Determining the binding geometry of K+ to tyrosine and phenylalanine. | mpg.de |

| UV-Vis Spectroscopy | Ionization state of tyrosine residues. | Spectrophotometric titration to study protein structure. | nih.gov |

Computational Chemistry Tools for Predictive Modeling

Computational chemistry and molecular modeling have become essential for predicting and understanding the behavior of peptides at the atomic level. nih.gov Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and stability of peptides and their complexes. nih.govplos.org For example, MD simulations have been used to study the binding of peptides to proteins like the MHC-II complex and to investigate the adsorption of amino acid side chains onto surfaces. plos.orgacs.org

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to accurately calculate the structures and interaction energies of molecules. acs.orgelifesciences.org These methods have been employed to study the conformational landscape of amino acids like phenylalanine and tyrosine and to investigate the nature of interactions between them. acs.orgelifesciences.org

Global docking algorithms, such as ClusPro PeptiDock, can predict the binding poses of peptides to proteins. frontiersin.org These predictions can then be refined and validated using enhanced simulation techniques like Gaussian accelerated molecular dynamics (GaMD). frontiersin.org These computational approaches are powerful for designing new peptide ligands and for understanding the molecular basis of peptide-protein recognition. nih.govdiva-portal.org

Table 4: Computational Chemistry Tools in Peptide Research

| Computational Tool | Purpose | Example Application | Reference(s) |

| Molecular Dynamics (MD) Simulations | Simulating conformational dynamics, stability, and binding. | Studying peptide-MHC-II interactions; peptide adsorption on TiO2. | nih.govplos.orgacs.org |

| Density Functional Theory (DFT) | Calculating accurate structures and interaction energies. | Investigating conformational preferences of Phe and Tyr. | acs.orgelifesciences.org |

| Global Peptide Docking | Predicting peptide-protein binding poses. | Predicting binding of peptides to various protein targets. | frontiersin.org |

| Virtual Screening | Identifying potential peptide ligands based on binding scores. | Screening amino acids for binding to ochratoxin A. | nih.gov |

Future Research Perspectives for Z Tyr Phe Oh in Academic Science

Exploration of Novel Biochemical Functions and Interactions

Future research into Z-Tyr-phe-OH is poised to uncover novel biochemical roles beyond its foundational use as a peptide building block. The inherent properties of its constituent amino acids, tyrosine and phenylalanine, suggest a range of potential interactions and functions that warrant systematic investigation.

The aromatic side chains of both tyrosine and phenylalanine are known to participate in crucial biological recognition events through hydrophobic and π-π stacking interactions. mdpi.com These interactions are fundamental to how proteins fold and bind to their targets. mdpi.com Future studies could explore whether this compound can modulate protein-protein interactions, particularly those mediated by aromatic residues. For instance, research could investigate its potential to disrupt pathological protein aggregation, a hallmark of several neurodegenerative diseases where amyloid fibril formation is driven by such interactions. frontiersin.org

Furthermore, the tyrosine residue, with its phenolic hydroxyl group, is a known scavenger of free radicals. mdpi.com This antioxidant property could be a key biochemical function of this compound. Research could focus on quantifying its antioxidant capacity and exploring its potential cytoprotective effects in cellular models of oxidative stress. mdpi.com Studies have shown that dipeptides containing tyrosine, such as Phe-Tyr (FY) and Tyr-Leu (YL), exhibit significant antioxidant activity. mdpi.com

The self-assembly of modified aromatic amino acids into ordered nanostructures is another promising avenue of research. researchgate.netresearchgate.netresearchgate.net While studies have reported on the self-assembly of related compounds like Z-Phe-OH and Z-Tyr-OH, the specific self-assembling properties of the dipeptide this compound remain to be fully elucidated. researchgate.netresearchgate.net Future work could explore the conditions under which this compound self-assembles and characterize the resulting morphologies, which could have applications in biomaterials and tissue engineering. researchgate.net

Rational Design of Advanced Peptide Analogues with Tuned Properties

The rational design of advanced peptide analogues based on the this compound scaffold presents a significant opportunity to create molecules with fine-tuned properties for specific applications. By systematically modifying the structure of this compound, researchers can enhance its stability, binding affinity, and biological activity.

One approach involves the strategic substitution of the phenylalanine or tyrosine residues with non-canonical amino acids. For example, introducing modifications to the aromatic rings, such as methylation or halogenation, can significantly impact binding affinity and metabolic stability. acs.orgmdpi.com Studies on other peptides have shown that such modifications can lead to more potent and stable analogues. acs.orgacs.org Computational modeling, such as Rosetta, can be employed to predict the effects of these substitutions and guide the design of new analogues with improved properties. acs.orgnih.gov

Another strategy is to alter the peptide backbone to improve its resistance to enzymatic degradation. This can be achieved by incorporating features like D-amino acids or creating cyclic analogues. mdpi.com For instance, the introduction of a D-amino acid can significantly decrease the rate of proteolysis. mdpi.com

The table below outlines potential modifications to the this compound structure and their expected impact on its properties, providing a roadmap for future rational design efforts.

| Modification | Target Property | Rationale |

| Methylation of Tyrosine Hydroxyl Group | Increased Lipophilicity, Altered Binding | Modifies hydrogen bonding potential and steric interactions. acs.org |

| Halogenation of Phenylalanine Ring | Enhanced Binding Affinity | Alters electronic properties and can lead to stronger interactions with target proteins. acs.org |

| Introduction of D-amino acids | Increased Metabolic Stability | Reduces susceptibility to cleavage by proteases. mdpi.com |

| Cyclization of the Dipeptide | Constrained Conformation, Improved Stability | Locks the peptide into a bioactive conformation and protects against exopeptidases. |

Integration into Complex In Vitro and Non-Human In Vivo Systems for Mechanistic Insights

To fully understand the potential of this compound and its future analogues, it is crucial to move beyond simple biochemical assays and integrate these compounds into more complex biological systems. This includes advanced in vitro cell culture models and non-human in vivo studies to gain mechanistic insights into their biological effects.

In vitro studies could involve applying this compound to specific cell lines to investigate its impact on cellular processes. For example, given the role of Phe/Tyr switches in controlling the product specificity of enzymes like histone lysine (B10760008) methyltransferases, researchers could explore if this compound can influence epigenetic modifications. nih.gov Additionally, peptide probes containing Tyr and Phe have been used to target denatured collagen in tissues, suggesting a potential application for this compound derivatives in diagnostic imaging or targeted drug delivery. acs.org

Non-human in vivo studies, for instance in model organisms like mice or zebrafish, would be the next logical step to evaluate the systemic effects and potential therapeutic efficacy of novel this compound analogues. Such studies are essential for understanding how these compounds are metabolized, distributed, and excreted, and for identifying any potential off-target effects.

The development of cell-free protein synthesis systems also offers a powerful platform for incorporating non-canonical amino acids, including derivatives of Tyr and Phe, into polypeptides. frontiersin.org This could enable the creation of novel proteins with unique functionalities, where this compound could serve as a specialized building block.

Innovation in Peptide Synthesis and Purification Methodologies

The advancement of research on this compound and its analogues is intrinsically linked to innovations in peptide synthesis and purification. While established methods like solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are widely used, there is a continuous drive towards developing more efficient, sustainable, and scalable processes. rsc.orgmdpi.com

Future research in this area should focus on "green" chemistry approaches to minimize the environmental impact of peptide synthesis. rsc.orgacs.org This includes the exploration of greener solvents to replace commonly used ones like N,N-dimethylformamide (DMF), and the development of more atom-efficient coupling reagents. acs.org

Innovations in purification techniques are also critical. mdpi.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the current standard, but there is a need for more sustainable and cost-effective methods. rsc.orgmdpi.com The development of novel purification strategies will be essential for obtaining high-purity this compound and its derivatives for research and potential future applications.

Recent advancements in synthesis methodologies are summarized in the table below, highlighting areas for future innovation relevant to this compound.

| Synthesis/Purification Area | Recent Innovations | Future Directions for this compound |

| Solid-Phase Peptide Synthesis (SPPS) | Development of novel resins and linkers. mdpi.com Use of greener solvents like 2-MeTHF. acs.org | Optimization of SPPS protocols specifically for this compound and its analogues to improve yield and purity. |

| Liquid-Phase Peptide Synthesis (LPPS) | Increased use for large-scale production. rsc.org | Exploring continuous flow LPPS for efficient and scalable synthesis of this compound derivatives. |

| Purification | Greener alternatives to acetonitrile (B52724) in RP-HPLC. mdpi.com | Development of selective purification methods for this compound analogues, potentially based on affinity chromatography. |

| Chemo-enzymatic Synthesis | Use of enzymes for specific bond formation. nih.gov | Investigating enzymatic ligation for the synthesis of this compound to improve stereoselectivity and reduce side reactions. |

By pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple dipeptide into a versatile tool for fundamental research and the development of novel functional molecules.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Z-Tyr-phe-OH, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Optimize conditions by varying coupling reagents (e.g., HBTU, DCC), solvents (DMF, DCM), and deprotection agents (TFA for Z-group removal). Monitor intermediates via TLC or HPLC, and validate purity using mass spectrometry (MS) and NMR .

- Key Considerations : Ensure reproducibility by documenting reagent ratios, temperature, and reaction times. Reference prior protocols for analogous dipeptides to refine parameters .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Analyze , , and 2D spectra (COSY, HSQC) to verify backbone connectivity and side-chain conformations.

- HPLC : Assess purity with reverse-phase chromatography (C18 column, gradient elution).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

- FT-IR : Identify functional groups (e.g., carbonyl stretches) .

- Data Validation : Cross-reference spectral data with literature values for tyrosine- and phenylalanine-containing peptides to resolve ambiguities .

Q. What experimental conditions affect the stability of this compound, and how can degradation pathways be mitigated?

- Methodological Answer : Test stability under varying pH, temperature, and solvent environments. Use accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with HPLC monitoring. To prevent hydrolysis, store lyophilized samples at -20°C in inert atmospheres. For oxidative degradation, add antioxidants (e.g., BHT) or use argon-purged solutions .

Advanced Research Questions

Q. How can conflicting spectral or functional data for this compound be systematically resolved?

- Methodological Answer :

- Contradiction Analysis : Compare raw data (e.g., NMR peak splitting, HPLC retention times) across replicates and labs.

- Validation : Re-synthesize the compound using alternative methods (e.g., Fmoc vs. Boc chemistry) to rule out synthetic artifacts.

- Collaborative Verification : Share samples with independent labs for blinded analysis .

Q. What strategies are effective for evaluating the biological activity of this compound in enzyme inhibition or receptor-binding assays?

- Methodological Answer :

- Assay Design : Use fluorescence-based (e.g., FRET) or radioligand binding assays. Include positive/negative controls (e.g., known inhibitors) and dose-response curves.